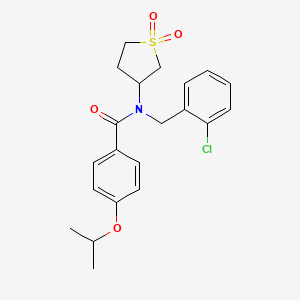![molecular formula C17H12Cl2N2O2S B12145264 (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12145264.png)
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, substituted with a 2,4-dichlorophenyl group and a 2-methoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a primary amine with carbon disulfide and an α-halo ketone. For this compound, the primary amine is 2,4-dichloroaniline, and the α-halo ketone is 2-bromoacetophenone.
Schiff Base Formation: The thiazolidinone intermediate is then reacted with 2-methoxybenzaldehyde to form the Schiff base. This reaction is typically carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern on the benzylidene group.
(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of the 2,4-dichlorophenyl and 2-methoxybenzylidene groups in (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one imparts distinct biological activities that are not observed in other similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H12Cl2N2O2S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-14-5-3-2-4-10(14)8-15-16(22)21-17(24-15)20-13-7-6-11(18)9-12(13)19/h2-9H,1H3,(H,20,21,22)/b15-8- |
InChI Key |
HBBAKORFDZKUFY-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromoisoindolino[2',1'-1,2]imidazo[5,4-b]pyridine](/img/structure/B12145188.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12145190.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145202.png)
![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12145205.png)
![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12145210.png)
![2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12145211.png)
![(5Z)-2-(2-bromophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12145221.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluo romethyl)phenyl]acetamide](/img/structure/B12145235.png)
![N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12145243.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12145250.png)
![2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12145254.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12145279.png)
![N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145285.png)
